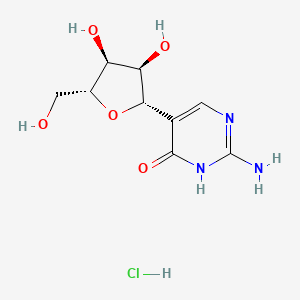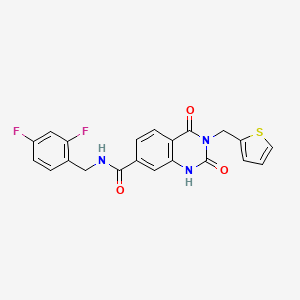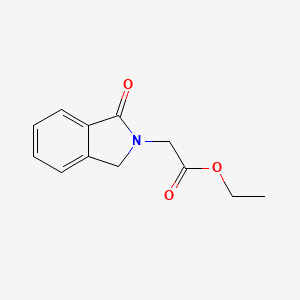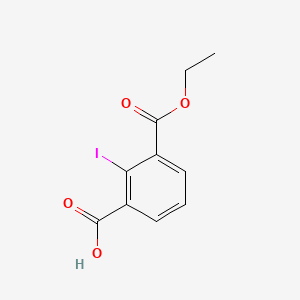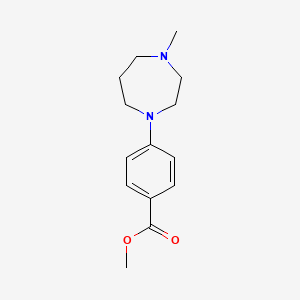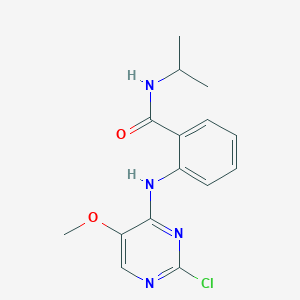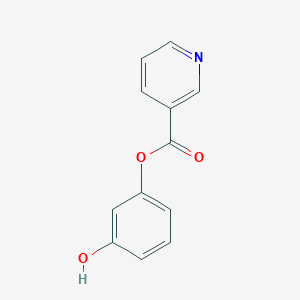
3-Hydroxyphenyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyphenyl pyridine-3-carboxylate is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyphenyl group and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyphenyl pyridine-3-carboxylate typically involves the reaction of 3-hydroxybenzoic acid with pyridine-3-carboxylic acid under specific conditions. One common method is the esterification reaction, where the carboxylic acid groups react with an alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyphenyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 3-keto-phenyl pyridine-3-carboxylate.
Reduction: Formation of 3-hydroxyphenyl pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxyphenyl pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Hydroxyphenyl pyridine-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyphenyl pyridine-2-carboxylate: Similar structure but with the carboxylate group at the 2-position.
4-Hydroxyphenyl pyridine-3-carboxylate: Similar structure but with the hydroxy group at the 4-position.
3-Hydroxyphenyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Uniqueness
3-Hydroxyphenyl pyridine-3-carboxylate is unique due to the specific positioning of the hydroxy and carboxylate groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct biological activities and applications compared to its isomers.
Propriétés
Numéro CAS |
3468-37-9 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.20 g/mol |
Nom IUPAC |
(3-hydroxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9NO3/c14-10-4-1-5-11(7-10)16-12(15)9-3-2-6-13-8-9/h1-8,14H |
Clé InChI |
LMEDCKYVHYDLTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


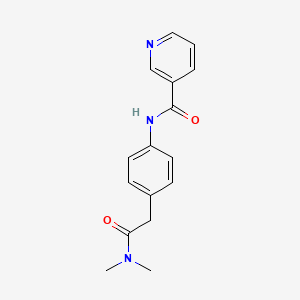
![2-[2-(2-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14128467.png)
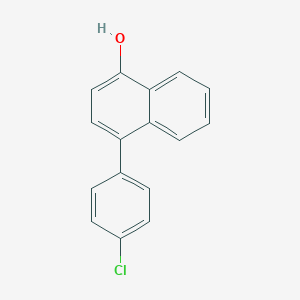

![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)
